6-Bromo-2-iodo-3-(trifluoromethoxy)pyridine
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Overview
Description
6-Bromo-2-iodo-3-(trifluoromethoxy)pyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of bromine, iodine, and a trifluoromethoxy group attached to a pyridine ring. The unique combination of these substituents imparts distinct chemical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-iodo-3-(trifluoromethoxy)pyridine typically involves halogenation reactions. One common method is the sequential halogenation of a pyridine derivative. The process begins with the bromination of a pyridine ring, followed by iodination. The trifluoromethoxy group is introduced through nucleophilic substitution reactions using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound often employs large-scale halogenation and substitution reactions. The process is optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems. These methods ensure consistent production quality and scalability for commercial applications.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-iodo-3-(trifluoromethoxy)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with other aromatic or aliphatic compounds.
Oxidation and Reduction: The trifluoromethoxy group can undergo oxidation or reduction under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are employed under mild conditions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride are used.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, biaryl compounds, and trifluoromethoxy derivatives. These products have significant applications in pharmaceuticals, agrochemicals, and materials science.
Scientific Research Applications
6-Bromo-2-iodo-3-(trifluoromethoxy)pyridine is extensively used in scientific research due to its unique chemical properties. Some key applications include:
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.
Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of 6-Bromo-2-iodo-3-(trifluoromethoxy)pyridine is primarily based on its ability to participate in various chemical reactions. The presence of halogen atoms and the trifluoromethoxy group enhances its reactivity and allows it to interact with different molecular targets. The compound can form covalent bonds with nucleophiles or electrophiles, leading to the formation of new chemical entities. These interactions are crucial in the development of pharmaceuticals and other bioactive compounds.
Comparison with Similar Compounds
6-Bromo-2-iodo-3-(trifluoromethoxy)pyridine can be compared with other halogenated pyridines and trifluoromethoxy-substituted compounds. Some similar compounds include:
2-Bromo-3-iodopyridine: Lacks the trifluoromethoxy group, resulting in different reactivity and applications.
6-Bromo-2-iodo-4-(trifluoromethoxy)pyridine: Similar structure but with a different position of the trifluoromethoxy group, affecting its chemical properties.
3-(Trifluoromethoxy)pyridine: Lacks halogen atoms, leading to distinct reactivity and uses.
The uniqueness of this compound lies in the combination of bromine, iodine, and trifluoromethoxy substituents, which imparts specific reactivity and versatility in various applications.
Properties
Molecular Formula |
C6H2BrF3INO |
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Molecular Weight |
367.89 g/mol |
IUPAC Name |
6-bromo-2-iodo-3-(trifluoromethoxy)pyridine |
InChI |
InChI=1S/C6H2BrF3INO/c7-4-2-1-3(5(11)12-4)13-6(8,9)10/h1-2H |
InChI Key |
DIRLIEKXSFWVDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1OC(F)(F)F)I)Br |
Origin of Product |
United States |
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